Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with the molecular formula C19H28BrN3O6S and a molecular weight of 506.41 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrazine ring: This step involves the cyclization of appropriate precursors to form the tetrahydro-1(2H)-pyrazinecarboxylate core.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the bromoethyl group: The bromoethyl group is attached via nucleophilic substitution reactions.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions
Chemical Reactions Analysis
Benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction:
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromoethyl group may participate in covalent bonding with target molecules, while the sulfonyl and Boc groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate can be compared with similar compounds, such as:
Benzyl 4-{[(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate: Lacks the bromoethyl group, which may affect its reactivity and binding properties.
Benzyl 4-{[(2-chloroethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate: Contains a chloroethyl group instead of a bromoethyl group, which may influence its chemical reactivity and biological activity
These comparisons highlight the unique features of Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate, particularly its bromoethyl group, which may confer distinct reactivity and biological properties.
Properties
IUPAC Name |
benzyl 4-[2-bromoethyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrN3O6S/c1-19(2,3)29-18(25)23(10-9-20)30(26,27)22-13-11-21(12-14-22)17(24)28-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYUVMBYYLCPKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCBr)S(=O)(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649773 |
Source
|
Record name | Benzyl 4-[(2-bromoethyl)(tert-butoxycarbonyl)sulfamoyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-70-5 |
Source
|
Record name | Phenylmethyl 4-[[(2-bromoethyl)[(1,1-dimethylethoxy)carbonyl]amino]sulfonyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-[(2-bromoethyl)(tert-butoxycarbonyl)sulfamoyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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